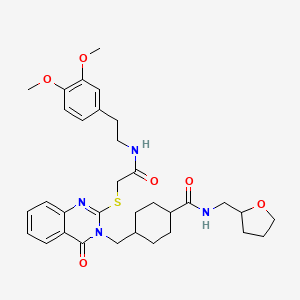

4-((2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

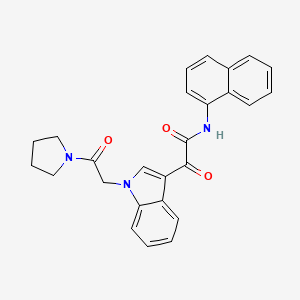

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone group would likely contribute to the rigidity of the molecule, while the tetrahydrofuran and cyclohexanecarboxamide groups could potentially introduce some flexibility. The dimethoxyphenethylamine group could participate in various interactions depending on its protonation state .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amide group in the cyclohexanecarboxamide portion could potentially undergo hydrolysis under acidic or basic conditions. The quinazolinone group might be susceptible to reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, while the presence of nonpolar groups could increase its solubility in nonpolar solvents .Scientific Research Applications

Heterocyclic Derivative Synthesis

The synthesis of heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, has been explored through catalytic oxidative carbonylation reactions. These processes involve palladium-catalyzed reactions, offering a method to construct complex molecules with potential pharmaceutical applications (Bacchi et al., 2005).

Antimicrobial and Antifungal Studies

Compounds structurally related to the query compound have been investigated for their antimicrobial activities. A study synthesized thioglycolic amino acid derivatives and dipeptides containing quinazolinone moieties, showing antimicrobial effects when compared to reference compounds (Atta, 1994). Another research synthesized quinazolinone and thiazolidinone derivatives with potential antimicrobial properties, highlighting the utility of these structures in combating microbial resistance (Desai et al., 2011).

Anticancer Research

The development of novel quinoline derivatives from structures similar to the query compound has shown significant antiproliferative activities and inhibitions of enzymes like tyrosine kinases and Pim-1 kinase, underlining the potential of these compounds in cancer therapy (Mohareb et al., 2022).

Future Directions

properties

IUPAC Name |

4-[[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6S/c1-41-28-14-11-22(18-29(28)42-2)15-16-34-30(38)21-44-33-36-27-8-4-3-7-26(27)32(40)37(33)20-23-9-12-24(13-10-23)31(39)35-19-25-6-5-17-43-25/h3-4,7-8,11,14,18,23-25H,5-6,9-10,12-13,15-17,19-21H2,1-2H3,(H,34,38)(H,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFBMJAKRZZHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2937823.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B2937824.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937831.png)

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2937834.png)

![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)

![(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2937844.png)

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)